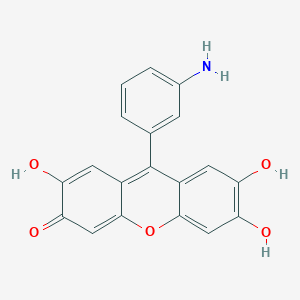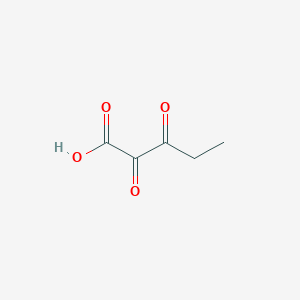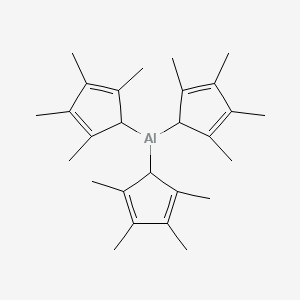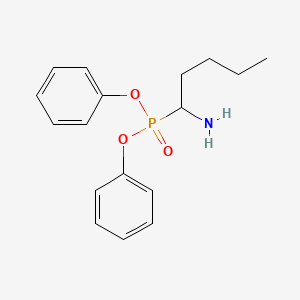
9-(3-Aminophenyl)-2,6,7-trihydroxy-3H-xanthen-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-(3-Aminophenyl)-2,6,7-trihydroxy-3H-xanthen-3-one: is a chemical compound that belongs to the xanthene dye family It is characterized by its unique structure, which includes an aminophenyl group and multiple hydroxyl groups attached to the xanthene core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 9-(3-Aminophenyl)-2,6,7-trihydroxy-3H-xanthen-3-one typically involves the condensation of 3-aminophenol with phthalic anhydride under acidic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the xanthene core. The reaction conditions often include the use of a strong acid such as sulfuric acid or hydrochloric acid as a catalyst, and the reaction is carried out at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The raw materials are mixed in precise proportions, and the reaction is carefully controlled to ensure high yield and purity of the final product. The use of advanced purification techniques such as recrystallization or chromatography may be employed to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The hydroxyl groups in 9-(3-Aminophenyl)-2,6,7-trihydroxy-3H-xanthen-3-one can undergo oxidation reactions to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form various reduced forms, depending on the reducing agent used.
Substitution: The aminophenyl group can participate in substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens, sulfonyl chlorides, or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of reduced xanthene derivatives.
Substitution: Formation of substituted xanthene derivatives with various functional groups.
Applications De Recherche Scientifique
Chemistry: 9-(3-Aminophenyl)-2,6,7-trihydroxy-3H-xanthen-3-one is used as a dye in various chemical applications. Its vibrant color makes it suitable for use in staining and labeling techniques.
Biology: In biological research, this compound is used as a fluorescent probe for imaging and detecting biological molecules. Its ability to fluoresce under specific conditions allows researchers to visualize cellular structures and processes.
Industry: In the industrial sector, this compound is used in the manufacturing of dyes and pigments for textiles, inks, and other materials.
Mécanisme D'action
The mechanism of action of 9-(3-Aminophenyl)-2,6,7-trihydroxy-3H-xanthen-3-one involves its ability to interact with biological molecules through its aminophenyl and hydroxyl groups. These interactions can lead to changes in the fluorescence properties of the compound, allowing it to act as a probe for detecting specific molecules or monitoring biological processes. The molecular targets and pathways involved may include binding to proteins, nucleic acids, or other cellular components, leading to changes in their fluorescence emission.
Comparaison Avec Des Composés Similaires
Fluorescein: Another xanthene dye with similar fluorescent properties but different functional groups.
Rhodamine: A xanthene dye with a different core structure and functional groups, used in similar applications.
Eosin: A xanthene dye with bromine atoms, used as a biological stain.
Uniqueness: 9-(3-Aminophenyl)-2,6,7-trihydroxy-3H-xanthen-3-one is unique due to its specific combination of aminophenyl and hydroxyl groups, which confer distinct chemical and fluorescent properties. This uniqueness makes it suitable for specialized applications in scientific research and industry.
Propriétés
Numéro CAS |
136868-92-3 |
|---|---|
Formule moléculaire |
C19H13NO5 |
Poids moléculaire |
335.3 g/mol |
Nom IUPAC |
9-(3-aminophenyl)-2,6,7-trihydroxyxanthen-3-one |
InChI |
InChI=1S/C19H13NO5/c20-10-3-1-2-9(4-10)19-11-5-13(21)15(23)7-17(11)25-18-8-16(24)14(22)6-12(18)19/h1-8,21-23H,20H2 |
Clé InChI |
ZCZCFVZEIQXDOJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)N)C2=C3C=C(C(=O)C=C3OC4=CC(=C(C=C42)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Ethenyl-1,2,2,2-tetramethyl-1-[(trimethylsilyl)oxy]disilane](/img/structure/B14263456.png)



![Benzo[b]thiophen-3-amine, N-(triphenylphosphoranylidene)-](/img/structure/B14263486.png)

![Benzene, [(2-heptynyloxy)methyl]-](/img/structure/B14263496.png)
![N-Cyano-N''-[(4-methylphenyl)methyl]guanidine](/img/structure/B14263521.png)




![Propanal, 3-[(4-methoxyphenyl)methoxy]-2-methyl-, (2R)-](/img/structure/B14263546.png)
